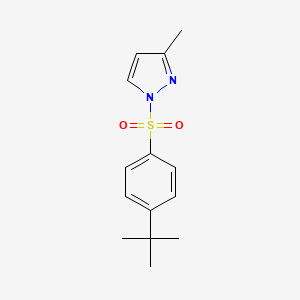

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole

Description

1-((4-(tert-Butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is a pyrazole-based compound featuring a sulfonyl group attached to a 4-(tert-butyl)phenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties . This compound’s structural framework aligns with pharmacologically active pyrazole derivatives, though its specific applications require further experimental validation.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-11-9-10-16(15-11)19(17,18)13-7-5-12(6-8-13)14(2,3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMXXUSAMCNMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most direct route involves reacting hydrazine hydrate with acetylacetone (pentane-2,4-dione) under acidic conditions. This Knorr-type pyrazole synthesis proceeds via enolization and cyclization:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}5\text{N}2\text{CH}3 + 2\text{H}2\text{O}

$$

Yields typically exceed 80% when using ethanol as the solvent at reflux (12 h). However, this method lacks compatibility with acid-sensitive functional groups.

Palladium-Catalyzed Cross-Coupling/Electrocyclization

A more sophisticated approach employs enol triflates and diazoacetates in a tandem cross-coupling/electrocyclization sequence. For example, (Z)-enol triflates derived from β-ketoesters react with ethyl diazoacetate in the presence of Pd(PPh₃)₄ and N-methylmorpholine (NMM) to form 3,4,5-trisubstituted pyrazoles. While this method excels in constructing polysubstituted pyrazoles, its applicability to 3-methyl-1H-pyrazole requires omission of the diazoacetate’s substituents.

Regioselective Sulfonation at the 1-Position

Direct N-Sulfonation Using 4-(tert-Butyl)benzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution between 3-methyl-1H-pyrazole and 4-(tert-butyl)benzenesulfonyl chloride. Optimal conditions involve:

- Solvent: Anhydrous dichloromethane (DCM)

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C to room temperature (24 h)

$$

\text{C}4\text{H}5\text{N}2\text{CH}3 + \text{ClSO}2\text{C}6\text{H}4(\text{t-Bu}) \rightarrow \text{C}4\text{H}4\text{N}2\text{CH}3\text{SO}2\text{C}6\text{H}4(\text{t-Bu}) + \text{HCl}

$$

Yields range from 65% to 78%, with purity >95% after silica gel chromatography.

Microwave-Assisted Sulfonation

Recent advancements utilize microwave irradiation (100 W, 120°C, 30 min) to accelerate the reaction, achieving comparable yields (70–75%) in significantly reduced time. This method minimizes decomposition of the sulfonyl chloride.

Alternative Synthetic Strategies

Tandem Sulfonation-Cyclization

A novel one-pot method combines pyrazole formation and sulfonation. For instance, reacting acetylacetone with 4-(tert-butyl)benzenesulfonohydrazide in acetic acid yields the target compound directly (55–60% yield). While efficient, this approach suffers from poor regiocontrol.

Solid-Phase Synthesis

Immobilized sulfonyl chlorides on Wang resin enable stepwise assembly, though yields remain suboptimal (40–50%) due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted derivatives of the original compound.

Nucleophilic Substitution: Products where the sulfonyl group is replaced by the nucleophile.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Scientific Research Applications

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π stacking interactions . These interactions can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Sulfonyl vs. Sulfanyl Substituents

- 1-[(4-Methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole (C₁₁H₉F₃N₂O₂S): Replaces the tert-butyl group with a methylphenyl sulfonyl group and substitutes the methyl group with a trifluoromethyl (CF₃) group. The CF₃ group increases electronegativity, enhancing metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- [2-tert-Butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate: Features a sulfanyl (thioether) linkage instead of sulfonyl.

Carboxylic Acid and Ester Derivatives

- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (C₂₄H₂₆N₂O₂): Introduces a carboxylic acid at the 5-position and a benzyl group at the 1-position. The carboxylic acid improves water solubility but may limit blood-brain barrier penetration, whereas the benzyl group adds aromatic bulk for π-π stacking interactions .

- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (C₂₆H₂₄N₂O₄S): Incorporates an ester group, which can act as a prodrug moiety, enhancing oral bioavailability compared to carboxylic acid derivatives .

Hybrid Heterocyclic Systems

- 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: Combines pyrazole with a triazole ring via click chemistry.

Receptor Binding and Calcium Mobilization

Compounds such as 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid () were evaluated using CHO-k1 cells for neurotensin receptor (NTS1/NTS2) modulation. These studies measured EC₅₀ and IC₅₀ values, highlighting the importance of substituents like methoxy and fluorophenyl groups in receptor affinity .

Metabolic Stability and Toxicity

The trifluoromethyl group in 1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole enhances resistance to oxidative metabolism, extending half-life . In contrast, ester-containing derivatives (e.g., ) may undergo hydrolysis in vivo, necessitating prodrug design considerations .

Comparative Data Table

Biological Activity

Overview

1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound belonging to the class of sulfonyl pyrazoles, characterized by its unique structural features that enhance its biological activity. The presence of the tert-butyl group contributes to increased lipophilicity, potentially improving pharmacokinetic properties such as bioavailability and half-life. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-tert-butylphenyl)sulfonyl-3-methylpyrazole |

| Molecular Formula | C14H18N2O2S |

| CAS Number | 907985-80-2 |

| InChI Key | XXMXXUSAMCNMJD-UHFFFAOYSA-N |

Synthesis

The synthesis of 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base like triethylamine. The reaction is performed in dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, various studies have reported on the cytotoxic effects of similar compounds against different cancer cell lines:

- IC50 Values :

These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity.

Anti-inflammatory Properties

Recent advancements have highlighted the anti-inflammatory potential of pyrazole compounds. Notably:

- Compounds derived from pyrazole have shown effective inhibition of COX-1 and COX-2 enzymes, with IC50 values significantly lower than standard anti-inflammatory drugs .

- Specific derivatives demonstrated superior anti-inflammatory activities, with some compounds achieving over 50% inhibition in animal models .

Case Studies

- Study on Antitumor Activity :

- Anti-inflammatory Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((4-(tert-butyl)phenyl)sulfonyl)-3-methyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step protocols. A pyrazole core is first functionalized via sulfonylation using 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Cyclization reactions or nucleophilic substitution may follow to introduce the methyl group. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in triazole-pyrazole hybrid syntheses , can be adapted for modular derivatization. Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while sulfonyl groups deshield adjacent aromatic protons .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as shown in structurally analogous pyrazole derivatives .

- UV-Vis and DFT : Electronic properties (e.g., λmax) and frontier molecular orbitals are modeled using density functional theory (DFT) to predict reactivity .

Q. What biological activities are associated with pyrazole sulfonamide derivatives?

- Methodological Answer : Pyrazole sulfonamides are studied for enzyme inhibition (e.g., carbonic anhydrase ) and anti-inflammatory activity. Assays include:

- In vitro enzyme inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Copper sulfate/sodium ascorbate in CuAAC improves triazole formation efficiency (60–70% yield) .

- Solvent Effects : THF/water (1:1) enhances solubility of intermediates .

- Temperature Control : Reactions at 50°C for 16 hours balance kinetics and side-product formation .

Q. What computational approaches are used to predict reactivity and interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Align with crystallographic data to validate poses .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in reported biological activities or structural data be resolved?

- Methodological Answer :

- Analytical Cross-Validation : Compare NMR/X-ray data to rule out polymorphic variations .

- Dose-Response Reproducibility : Replicate enzyme assays under standardized conditions (pH, temperature) to address IC₅₀ discrepancies .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify structure-activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.